molecular formula C8H6BrN3 B3222197 5-bromo-2-(1H-imidazol-2-yl)pyridine CAS No. 1211586-40-1

5-bromo-2-(1H-imidazol-2-yl)pyridine

Cat. No.: B3222197
CAS No.: 1211586-40-1
M. Wt: 224.06 g/mol
InChI Key: OZKHSJCPLPWZKI-UHFFFAOYSA-N
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Description

5-bromo-2-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both a bromine atom and an imidazole ring attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(1H-imidazol-2-yl)pyridine has been found to be an effective catalyst in the CuI-catalyzed hydroxylation of aryl bromides . This suggests that it may interact with its targets through a catalytic mechanism, facilitating chemical transformations .

Molecular Mechanism

The molecular mechanism of action of this compound is also not well understood at this time. It is suggested that it may interact with its targets through a catalytic mechanism, facilitating chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-imidazol-2-yl)pyridine typically involves the bromination of 2-(1H-imidazol-2-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 5-position of the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1H-imidazol-2-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(1H-imidazol-2-yl)pyridine derivative.

Scientific Research Applications

5-bromo-2-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(1H-imidazol-1-yl)pyrimidine
  • 2-(1H-imidazol-2-yl)pyridine
  • 5-chloro-2-(1H-imidazol-2-yl)pyridine

Uniqueness

5-bromo-2-(1H-imidazol-2-yl)pyridine is unique due to the presence of both a bromine atom and an imidazole ring, which confer distinct reactivity and binding properties. Compared to its analogs, the bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-bromo-2-(1H-imidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKHSJCPLPWZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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